Pentaerythritol Dibromide beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

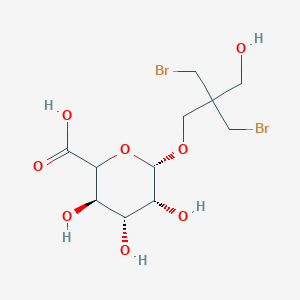

Pentaerythritol Dibromide beta-D-Glucuronide is a chemical compound with the molecular formula C11H18Br2O8 and a molecular weight of 438.06. It is a metabolite of pentaerythritol dibromide and is used primarily in proteomics research . This compound is known for its unique structure, which includes both bromide and glucuronide groups, making it a valuable tool in various scientific studies.

Vorbereitungsmethoden

The synthesis of Pentaerythritol Dibromide beta-D-Glucuronide typically involves the reaction of pentaerythritol with bromine in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the correct formation of the dibromide compound. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Pentaerythritol Dibromide beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dibromide groups to other functional groups.

Substitution: The bromide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Drug Development:

Pentaerythritol dibromide beta-D-glucuronide serves as a prodrug that can be activated in vivo. Its glucuronide form can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and facilitating their excretion via renal pathways. This property is particularly beneficial for compounds that are poorly soluble in water.

Therapeutic Significance:

Research indicates that glucuronidation plays a significant role in drug metabolism, affecting the efficacy and safety profiles of various pharmaceuticals. For instance, the activity of beta-glucuronidase can deconjugate glucuronides back to their active forms, which has implications for drug release at target sites in the body .

Biochemical Research Applications

Enzyme Inhibition Studies:

this compound can be utilized to study the inhibition of beta-glucuronidase, an enzyme implicated in various diseases including cancer and inflammatory conditions. By inhibiting this enzyme, researchers can explore potential therapeutic strategies for managing conditions linked to elevated enzyme activity .

Biomarker Development:

The compound's interaction with beta-glucuronidase may also aid in developing biomarkers for diseases such as periodontitis and diabetes, where enzyme activity levels correlate with disease severity . This application underscores the importance of understanding enzyme dynamics in clinical settings.

Environmental Applications

Flame Retardants:

Pentaerythritol dibromide derivatives have been studied for their potential use as flame retardants due to their brominated structure. However, concerns about their carcinogenic properties necessitate careful evaluation before widespread application . The environmental impact and safety profiles of such compounds are critical considerations in their application as flame retardants.

Case Study 1: Drug Metabolism

A study investigated the pharmacokinetics of a drug conjugated with this compound. Results indicated improved solubility and a higher renal clearance rate compared to the parent compound. This suggests that the glucuronidation process significantly enhances drug efficacy through better absorption and elimination pathways.

Case Study 2: Enzyme Activity in Disease

Another research project examined the role of beta-glucuronidase inhibitors derived from this compound in reducing tumor growth in animal models. The findings demonstrated a reduction in tumor size and metastasis, highlighting the compound's potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of Pentaerythritol Dibromide beta-D-Glucuronide involves its interaction with various molecular targets and pathways. The bromide groups can participate in halogen bonding and other interactions, while the glucuronide group can undergo enzymatic hydrolysis. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Pentaerythritol Dibromide beta-D-Glucuronide can be compared with other similar compounds, such as:

Pentaerythritol Dibromide: Lacks the glucuronide group, making it less versatile in biological applications.

beta-D-Glucuronide Derivatives: These compounds may have different functional groups instead of bromide, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromide and glucuronide groups, which provides a unique set of properties and applications .

Biologische Aktivität

Pentaerythritol dibromide beta-D-glucuronide (PDBG) is a compound of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores the biological activity of PDBG, synthesizing current research findings, relevant case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDBG is a glucuronide derivative of pentaerythritol dibromide, characterized by the following chemical formula:

This compound is notable for its brominated structure, which can influence its reactivity and biological interactions. The glucuronidation process generally enhances solubility and facilitates excretion of lipophilic compounds.

Biological Activity Overview

PDBG's biological activity can be summarized as follows:

- Metabolism : PDBG is primarily metabolized in the liver, where it undergoes glucuronidation, a process that conjugates the compound with glucuronic acid. This transformation typically increases water solubility and reduces toxicity.

- Toxicity : Initial studies indicate that PDBG may exhibit low acute toxicity; however, further investigation is required to fully understand its chronic effects and potential carcinogenicity.

- Pharmacological Effects : Glucuronides are often involved in modulating the pharmacological effects of parent compounds. PDBG may influence the bioavailability and efficacy of drugs through this mechanism.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective potential of related glucuronides, suggesting that similar compounds could penetrate the blood-brain barrier (BBB) and exhibit protective effects against neurodegenerative diseases like Alzheimer's. While specific data on PDBG is limited, analogies can be drawn from these findings .

- Antidiabetic Activity : Research on related compounds has shown significant antidiabetic properties. For instance, certain glucuronides have been noted to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

- Cardiovascular Effects : Glucuronidated metabolites of other compounds have demonstrated vasodilatory effects by increasing nitric oxide (NO) release from endothelial cells. This suggests a potential for PDBG in cardiovascular applications, although specific studies are still needed .

Table 1: Summary of Biological Activities Related to PDBG

Research Findings

Recent investigations into glucuronides have highlighted their role in drug metabolism and efficacy. For example, studies have shown that glucuronidation can significantly alter the pharmacokinetic profiles of various drugs, enhancing their therapeutic index while minimizing side effects .

Moreover, ongoing research into PDBG's interactions with biological systems is crucial for understanding its full potential. The compound's structure suggests it may interact with various enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing glucuronidation reactions.

Eigenschaften

IUPAC Name |

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPAHSMEUXVKF-GBKANQOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.